(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an isobutylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with a suitable benzyl halide, followed by further functionalization to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(3-isobutylbenzyl)propanoic acid: The enantiomer of the compound, with different stereochemistry.
3-Amino-2-(3-isobutylbenzyl)propanoic acid: The racemic mixture of both enantiomers.
Other chiral amino acids: Compounds like (S)-2-Amino-3-(3-isobutylphenyl)propanoic acid, which have similar structures but different substituents.
Uniqueness
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid is unique due to its specific chiral center and the presence of the isobutylbenzyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-10(2)6-11-4-3-5-12(7-11)8-13(9-15)14(16)17/h3-5,7,10,13H,6,8-9,15H2,1-2H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
RTYMKXXEFPPCSL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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